molecular formula C15H12N2OS2 B11148537 N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B11148537
M. Wt: 300.4 g/mol
InChI Key: ILPJUUDRUCCRFC-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a heterocyclic compound that features a thiazole ring, a thiophene ring, and a benzamide moiety Thiazole and thiophene rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene and benzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophene with a suitable acylating agent can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is unique due to its specific combination of thiazole, thiophene, and benzamide moieties.

Properties

Molecular Formula

C15H12N2OS2

Molecular Weight

300.4 g/mol

IUPAC Name

N-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C15H12N2OS2/c1-10-16-13(12-8-5-9-19-12)15(20-10)17-14(18)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,18)

InChI Key

ILPJUUDRUCCRFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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